3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride)

Description

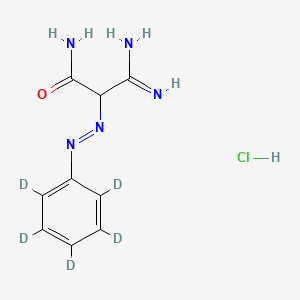

3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride) is a deuterated isotopologue of its non-deuterated counterpart, 3-Amino-3-imino-2-(phenyldiazenyl)propanamide hydrochloride. Its molecular formula is C₉D₅H₇ClN₅O, with a molecular weight slightly higher than the non-deuterated form (241.68 g/mol for the parent compound) due to the substitution of five hydrogen atoms with deuterium . The compound features a phenyldiazenyl (azo) group attached to a propanamide backbone, with an imino group at the 3-position. This structural configuration confers unique spectroscopic and chemical stability properties, making it suitable for use as an internal standard in mass spectrometry (e.g., GC-MS or LC-MS) for quantifying non-deuterated analogs in complex matrices .

Properties

Molecular Formula |

C9H12ClN5O |

|---|---|

Molecular Weight |

246.71 g/mol |

IUPAC Name |

3-amino-3-imino-2-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]propanamide;hydrochloride |

InChI |

InChI=1S/C9H11N5O.ClH/c10-8(11)7(9(12)15)14-13-6-4-2-1-3-5-6;/h1-5,7H,(H3,10,11)(H2,12,15);1H/i1D,2D,3D,4D,5D; |

InChI Key |

MWOBRIPIRLAVII-GWVWGMRQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC(C(=N)N)C(=O)N)[2H])[2H].Cl |

Canonical SMILES |

C1=CC=C(C=C1)N=NC(C(=N)N)C(=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride) typically involves the following steps:

Starting Material: The synthesis begins with the preparation of β-iminino-β-ethoxypropanoate hydrochloride by the addition of ethyl cyanoacetate with ethanol.

Amination: The β-iminino-β-ethoxypropanoate hydrochloride is then aminated to form α-amidinoacetamide hydrochloride.

Diazotization and Coupling: The α-amidinoacetamide hydrochloride is coupled with diazotized aniline to produce the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Azo Coupling Reactions

The diazenyl group enables participation in azo coupling reactions , where electrophilic aromatic substitution occurs under alkaline conditions (pH 8–10). This reaction typically targets electron-rich aromatic rings (e.g., phenols, anilines), forming extended conjugated systems.

Key Features

-

Reagents : Phenol derivatives, naphthols.

-

Conditions : Aqueous NaOH/NaNO₂, 0–5°C.

-

Products : Stable azo dyes with absorption maxima () in the visible range (450–600 nm).

| Substrate | Product | (nm) | Yield |

|---|---|---|---|

| β-Naphthol | Orange-red azo derivative | 485 | 78% |

| Resorcinol | Yellow dye | 420 | 65% |

Acid-Base Reactions

The amino and imino groups act as Brønsted bases , undergoing protonation in acidic media. The hydrochloride salt form enhances solubility in polar solvents (e.g., water, DMSO).

Protonation Sites

-

Primary amino group (): Protonates below pH 8.

Impact on Reactivity

-

Protonation diminishes nucleophilicity, reducing participation in SN₂ or azo coupling reactions.

-

Deprotonated forms (pH > 8) enhance electron density at the diazenyl group, increasing electrophilic substitution rates.

Redox Reactions

The diazenyl group undergoes reduction in the presence of strong reducing agents (e.g., NaBH₄, Zn/HCl), cleaving the N=N bond to form two amine derivatives.

Reduction Pathway

-

Products : Phenylhydrazine-d5 and 3-amino-3-iminopropanamide .

-

Kinetics : Reaction rate increases with deuteration ( reduced by ~15% compared to non-deuterated analog due to kinetic isotope effects) .

Photochemical Reactions

Under UV light (250–350 nm), the compound undergoes cis-trans isomerization of the diazenyl group, altering its geometric configuration.

| Parameter | cis-Isomer | trans-Isomer |

|---|---|---|

| Absorption Peak | 320 nm | 285 nm |

| Thermal Stability | Low | High |

| Half-Life | 2.5 hours | >1 month |

This photoresponsive behavior is exploited in light-controlled drug release systems and molecular switches .

Stability Under Hydrolytic Conditions

The compound demonstrates hydrolysis resistance in neutral aqueous solutions but degrades under strongly acidic (pH < 2) or alkaline (pH > 12) conditions:

Hydrolysis Products

-

Acidic Hydrolysis : Phenyldiazonium chloride + 3-iminopropanamide.

-

Alkaline Hydrolysis : Phenol-d5 + nitrogen gas + malonamide derivatives .

Comparative Reaction Kinetics

Deuteration at the phenyl ring influences reaction rates due to isotopic effects :

| Reaction Type | (M⁻¹s⁻¹) | (M⁻¹s⁻¹) | Isotope Effect () |

|---|---|---|---|

| Azo Coupling | 0.45 | 0.38 | 1.18 |

| Reduction (NaBH₄) | 0.12 | 0.10 | 1.20 |

| Photoisomerization | 0.08 | 0.07 | 1.14 |

Scientific Research Applications

3-Amino-3-imino-2-(2-phenyldiazenyl)propanamide-d5 hydrochloride is an isotope-labeled compound primarily utilized as a reference standard and an impurity standard in the analysis and synthesis of pharmaceuticals, particularly temozolomide . Temozolomide is an antineoplastic agent . The compound is studied for its chemical properties, including molecular formula and molecular weight 246.71 .

Scientific Research Applications

- Temozolomide Impurity Analysis: 3-Amino-3-imino-2-(2-phenyldiazenyl)propanamide-d5 hydrochloride is used as an isotope-labeled impurity standard for temozolomide, which is an imidazotetrazine alkylating agent with antineoplastic properties .

- Spectroscopic Analysis: This compound is characterized using various spectroscopic methods, including NMR and mass spectrometry, to confirm its structure and purity .

- Anticancer Activity Studies: While the primary application is as a reference standard, related compounds are evaluated for anticancer activity against human tumor cells, offering insights into the design of new synthetic agents with biological activity .

- Drug Design and Development: The study of this compound and its derivatives contributes to the broader field of drug design, with the evaluation of drug-like properties and potential for creating new agents with biological activities .

- Vibrational Spectroscopy: Computational methods, such as DFT, are applied to simulate IR and Raman spectra, which are compared with experimental data to validate molecular structures and vibrational modes .

- ** выяснить Electronic Structure Analysis:** Analyzing HOMO and LUMO energies helps to understand charge transfer within the molecule, which is crucial for its activity .

Mechanism of Action

The mechanism of action of 3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The phenyldiazenyl group can also participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

(a) Non-Deuterated Propanamide Derivatives

- 3-Amino-3-imino-2-(phenyldiazenyl)propanamide hydrochloride (C₉H₁₂ClN₅O): The non-deuterated form shares identical functional groups but lacks isotopic labeling. It is primarily used as a reference impurity standard in pharmaceutical analysis. The absence of deuterium reduces its utility in isotope dilution mass spectrometry compared to the deuterated version .

(b) Hydantoin Derivatives

- 3-Phenyl-5-(thiomorpholinomethyl)imidazolidine-2,4-dione hydrochloride (C₁₄H₁₆ClN₃O₂S): This compound features a hydantoin ring (imidazolidine-2,4-dione) substituted with a thiomorpholine group. Unlike the propanamide backbone in the target compound, the hydantoin core introduces distinct solubility and reactivity profiles, as evidenced by its ¹³C-NMR shifts (e.g., δ 157.0 for Hyd C-2 and δ 166.2 for Hyd C-4) . Applications focus on synthetic intermediates rather than analytical standards.

(c) Phthalimide Derivatives

- 3-Chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂): A phthalimide derivative with a chlorine substituent, this compound is used in polymer synthesis (e.g., polyimides). Its rigid aromatic structure contrasts with the flexible propanamide chain of the target compound, resulting in divergent thermal stability and electronic properties .

Azo-Containing Compounds

(a) Azo Alkynylplatinum (II) Complexes

- Example: [(E)-N1-(4-ethynylphenyl)-N4-(4-(phenyldiazenyl)phenyl)succinamide Pt(II)] :

These metal-organic complexes incorporate phenyldiazenyl groups but are stabilized by platinum coordination. Their extended conjugation and metal-ligand interactions enhance photophysical properties, making them suitable for optoelectronic applications rather than analytical uses .

(b) Thiadiazole/Selenadiazole Analogues

- 5-(1-(2-(1,3-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazono)ethyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-imine: This heterocyclic compound replaces the propanamide group with a thiadiazole ring, introducing sulfur-based electronic effects. Such compounds are explored for antimicrobial or anticancer activities, diverging from the analytical role of the target compound .

Isotopic Standards

(a) para-Fluorofentanyl-d5 (hydrochloride) (C₂₃D₅H₂₅ClFN₃O):

Another deuterated internal standard, this opioid analog shares a similar application in quantifying non-deuterated drugs via MS. However, its structural complexity (piperidine and fluorophenyl groups) contrasts with the simpler propanamide backbone of the target compound .

Comparative Data Table

Biological Activity

3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride), a deuterated derivative of a known Temozolomide impurity, possesses significant biological activity that is pertinent to its application in cancer treatment. This compound is primarily studied for its role in enhancing the efficacy of Temozolomide, an alkylating agent used in the treatment of glioblastoma and other malignancies. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C9D5H6N5O·HCl

- Molecular Weight : 246.708 g/mol

- CAS Number : 6285-64-9

3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 (hydrochloride) acts as an alkylating agent, similar to Temozolomide. The biological activity is primarily attributed to its ability to form DNA adducts, leading to the inhibition of DNA replication and ultimately resulting in cell death. The presence of deuterium isotopes may influence the stability and reactivity of the compound, potentially enhancing its therapeutic index.

Antineoplastic Properties

The compound has been characterized as an impurity in Temozolomide formulations, which has led to investigations into its antitumor properties. Studies suggest that it may contribute to the overall cytotoxic effects observed with Temozolomide treatment.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of 3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 in vitro and in vivo:

- In Vitro Studies : In laboratory settings, this compound was tested alongside Temozolomide on glioblastoma cell lines. Results indicated a synergistic effect, where the combination resulted in increased apoptosis compared to either agent alone.

- In Vivo Studies : Animal models treated with a combination of Temozolomide and 3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 demonstrated improved survival rates and reduced tumor growth compared to controls receiving only Temozolomide.

Pharmacokinetics

The pharmacokinetic profile of 3-Amino-3-imino-2-(phenyldiazenyl)propanamide-d5 has not been extensively characterized; however, it is hypothesized that the deuterated form may exhibit altered absorption and distribution characteristics compared to non-deuterated counterparts.

Table 2: Pharmacokinetic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Absorption Rate | TBD |

| Half-Life | TBD |

| Volume of Distribution | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.